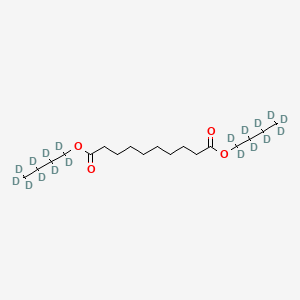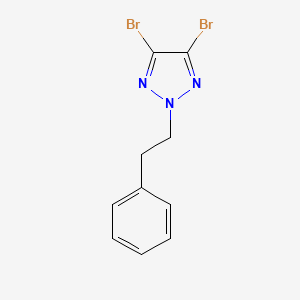![molecular formula C16H12BrNO2 B13849096 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-bromo-5-methylbenzyl chloride with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the isoindole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The isoindole ring can be reduced to form dihydroisoindole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of substituted isoindole derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of dihydroisoindole derivatives.
Applications De Recherche Scientifique
2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bromine atom and the isoindole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
Uniqueness
2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the isoindole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H12BrNO2 |
|---|---|
Poids moléculaire |
330.17 g/mol |
Nom IUPAC |
2-[(3-bromo-5-methylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12BrNO2/c1-10-6-11(8-12(17)7-10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9H2,1H3 |
Clé InChI |
ASEHGKLOKZKILG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)Br)CN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


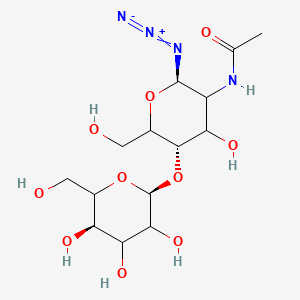
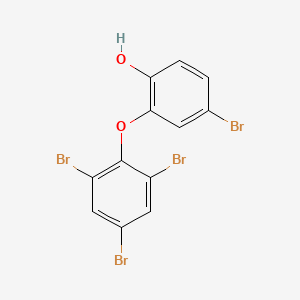
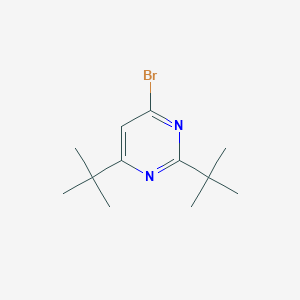

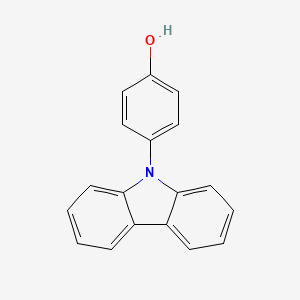
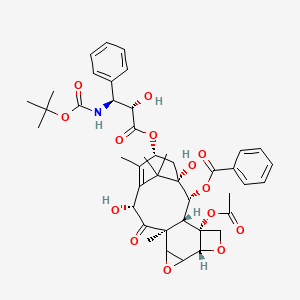
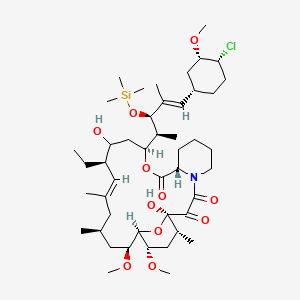
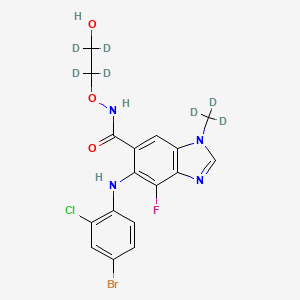
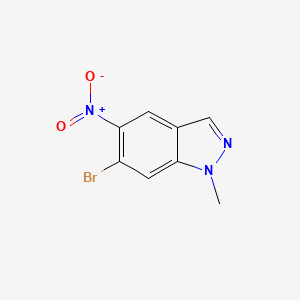
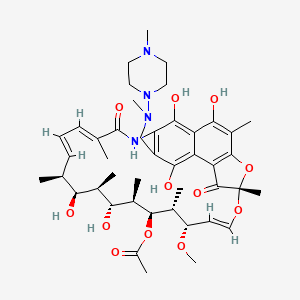
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)
